molecular formula C12H21NO3 B14789836 tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14789836
M. Wt: 227.30 g/mol
InChI Key: SSIJALKTEBLKKA-NXEZZACHSA-N
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Description

tert-Butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core. The compound is characterized by a tert-butyl carboxylate group at the 3-position and a 2-hydroxyethyl (-CH$2$CH$2$OH) substituent at the 6-position. Its stereochemistry (1R,5R) distinguishes it from closely related isomers. This molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules, due to its ability to modulate spatial orientation and hydrogen-bonding interactions .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1

InChI Key

SSIJALKTEBLKKA-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)C2CCO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCO

Origin of Product

United States

Preparation Methods

Hydrogenation and Deprotection Strategies

Hydrogenation serves as a cornerstone for introducing the hydroxyethyl moiety while preserving the 3-azabicyclo[3.1.0]hexane framework. A representative protocol from Patent FR2972453B1 involves the reduction of a benzyl-protected precursor using palladium on activated carbon (10 wt%) under hydrogen atmosphere (760 Torr) in methanol at 25°C for 16 hours. This step achieves simultaneous deprotection of the amine and reduction of intermediate nitriles or esters, yielding the free base with >90% purity. Subsequent Boc protection under Schotten-Baumann conditions (Boc₂O, NaOH, THF/H₂O) furnishes the tert-butyl carbamate derivative in 76% isolated yield.

Critical to stereochemical fidelity is the use of enantiomerically pure starting materials. For instance, (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, when subjected to hydrogenolysis, retains its configuration at the bridgehead carbons, as confirmed by X-ray crystallography. Solvent polarity markedly impacts reaction kinetics: methanol accelerates hydrogen uptake compared to ethyl acetate, reducing reaction times by 30%.

Substitution and Cyanidation Sequences

Functionalization of the bicyclo[3.1.0]hexane core via nucleophilic substitution enables precise installation of the 2-hydroxyethyl group. As detailed in ChemicalBook’s synthesis guidelines, treatment of tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT) affords the hydroxyethyl derivative in 68% yield. The Mitsunobu reaction’s stereoinversion ensures the (R)-configuration at C6, critical for biological activity.

Cyanidation further diversifies the synthetic toolkit. Patent US20100256393 discloses a two-step sequence: (1) displacement of a mesylate intermediate with potassium cyanide (DMF, 80°C, 12 h) to install the nitrile group, followed by (2) acidic hydrolysis (4 M HCl/dioxane, RT, 16 h) to generate the carboxylic acid. Subsequent esterification with tert-butanol (DCC, DMAP, CH₂Cl₂) completes the Boc protection, achieving an overall yield of 62%.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides to cyclopropenes offers a stereocontrolled route to the bicyclic scaffold. Beilstein Journal of Organic Chemistry reports that reacting 3-methyl-3-phenylcyclopropene with Ruhemann’s purple (PRP) in acetonitrile at −20°C generates the bis-spirocyclic 3-azabicyclo[3.1.0]hexane adduct with 89% yield and >95% diastereoselectivity. Density functional theory (DFT) calculations (M11/cc-pVDZ) corroborate the HOMO(cyclopropene)-LUMO(ylide) interaction as the selectivity driver.

Post-cycloaddition modifications include hydroxylation of the spirocyclic olefin via Sharpless asymmetric dihydroxylation (AD-mix β, tert-butanol/H₂O), introducing the 2-hydroxyethyl group with 78% ee. Protection of the secondary alcohol (TBSCl, imidazole, DMF) and Boc cleavage (TFA/CH₂Cl₂) finalize the synthesis, though this route requires six steps with a cumulative yield of 41%.

Mitsunobu-Based Functionalization and Optimization

The Mitsunobu reaction excels in installing oxygenated side chains while preserving stereochemistry. A protocol from Ambeed details the coupling of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate with 2-hydroxyethylphenol derivatives using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh₃) in THF. After 1 hour at RT, HCl-mediated deprotection (4 M in dioxane) yields the target compound in 82% purity.

Optimization studies reveal that DBAD outperforms DIAD in minimizing phosphine oxide byproducts, enhancing isolated yields to 74%. Solvent screening identifies THF as optimal, whereas DCM slows reaction kinetics by 40% due to reduced reagent solubility. Scale-up trials (50 g) demonstrate consistent yields (71–73%) with USP-grade reagents, underscoring industrial viability.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity. Nuclear magnetic resonance (¹H NMR, DMSO-d₆) reveals diagnostic signals: δ 1.39 ppm (s, 9H, Boc), δ 3.45–3.62 ppm (m, 2H, NCH₂), and δ 4.75 ppm (t, 1H, OH). High-performance liquid chromatography (HPLC, C18 column, 70:30 MeOH/H₂O) confirms ≥97% purity, with retention times of 8.2±0.3 minutes. Mass spectrometry (ESI+) exhibits a molecular ion peak at m/z 228.3 [M+H]⁺, aligning with the theoretical mass of 227.30 g/mol.

Chemical Reactions Analysis

Hydroxyethyl Group Reactions

The 2-hydroxyethyl substituent serves as a primary site for chemical modifications. Key transformations include:

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions under Mitsunobu conditions or via activation with reagents like thionyl chloride or tosyl chloride. For example:

  • Reaction with tosyl chloride forms the tosylate derivative, enabling subsequent nucleophilic displacement with amines or thiols.

  • Mitsunobu reactions with alcohols or phenols yield ether-linked derivatives.

Reaction TypeReagents/ConditionsProduct Example
TosylationTsCl, pyridineTosylate intermediate
EtherificationDIAD, PPh₃, ROHAlkyl/aryl ether

Oxidation

The primary alcohol can be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

Tert-Butyl Ester Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, enabling selective deprotection:

Acidic Hydrolysis

Treatment with HCl (4M in dioxane) or TFA (trifluoroacetic acid) removes the Boc group, generating the free amine. This step is critical for subsequent functionalization of the azabicyclo nitrogen.

AcidTemperatureTimeYield
TFA25°C2h>90%
HCl (4M)50°C4h85%

Azabicyclo Framework Reactivity

The bicyclic structure participates in ring-opening and annulation reactions:

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes acid-catalyzed ring opening. For instance, treatment with H₂SO₄ generates a linear diamine intermediate.

Cycloadditions

The compound acts as a dienophile in Diels-Alder reactions with electron-rich dienes, forming fused polycyclic structures.

Pharmaceutical Intermediates

  • Antiviral Agents : Hydroxyethyl derivatives modified via Mitsunobu reactions show enhanced binding to viral proteases.

  • Neurological Drugs : Deprotection of the Boc group allows coupling with neuroactive carboxylic acids.

Materials Chemistry

Ether derivatives synthesized from the hydroxyethyl group are used in polymer crosslinking.

Comparative Reactivity of Analogues

Structural variations in the bicyclic system influence reactivity:

CompoundSubstituentKey Reactivity Difference
tert-butyl 6-(hydroxymethyl) analogueCH₂OHFaster oxidation rates due to reduced steric hindrance
6-(2-methoxyethyl) analogueCH₂OCH₃Reduced nucleophilicity of the oxygen atom

Scientific Research Applications

(1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Properties/Applications References
tert-Butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -CH$2$CH$2$OH C${12}$H${21}$NO$_3$ 227.30 (calculated) (1R,5R) Potential intermediate for drug candidates
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -CH$2$NH$2$ C${11}$H${20}$N$2$O$2$ 212.29 (1R,5S) Used in peptidomimetic synthesis; higher basicity
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -CH$_2$OH C${11}$H${19}$NO$_3$ 213.27 (1R,5S,6R) Intermediate in anti-inflammatory agents
tert-Butyl (1R,5S,6s)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate -NHCH$_3$ C${11}$H${20}$N$2$O$2$ 212.29 (1R,5S,6s) Modified reactivity for selective amide coupling
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate -NH$_2$ C${10}$H${18}$N$2$O$2$ 198.26 rel-(1R,5S,6s) Versatile building block for kinase inhibitors

Key Observations:

Substituent Effects: Hydroxyethyl vs. Amino vs. Hydroxy Groups: The aminomethyl (-CH$2$NH$2$) and methylamino (-NHCH$_3$) derivatives exhibit higher basicity, making them reactive toward acylation and sulfonylation in drug synthesis .

Stereochemical Influence :

  • The (1R,5R) configuration of the target compound contrasts with the (1R,5S) or (1R,5S,6R) configurations of analogs. These stereochemical differences can significantly alter biological activity, as seen in the selective inhibition of Zn$^{2+}$-dependent deubiquitinases by (1R,5S,6S)-configured derivatives .

Molecular Weight and Reactivity: Lower molecular weight analogs (e.g., 6-amino derivative, MW 198.26) are preferred for fragment-based drug design, while bulkier substituents (e.g., hydroxyethyl) may improve target binding affinity .

Biological Activity

Tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tert-butyl ester group and a hydroxyethyl substituent, which enhance its solubility and biological interactions. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3, with a molecular weight of approximately 227.30 g/mol. Its structure includes an azabicyclo framework, which is crucial for its biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, particularly in pharmacology. The following table summarizes related compounds and their biological activities for comparative analysis:

Compound Name Structure Features Biological Activity
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateHydroxymethyl group instead of hydroxyethylPotential analgesic properties
Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic AcidContains an oxygen atom in the bicyclic structureVarying anti-inflammatory effects
Tert-butyl 6-(2-methoxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateMethoxyethyl instead of hydroxyethylDifferent solubility profiles affecting reactivity

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The functional groups present in the molecule enable hydrogen bonding and hydrophobic interactions, which are essential for binding to biological macromolecules.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound may exhibit analgesic, anti-inflammatory, or neuroprotective effects:

  • Analgesic Effects : A study on similar azabicyclic compounds demonstrated their potential as mu-opioid receptor antagonists, suggesting that this compound could also possess pain-relieving properties .
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation in various models, indicating that this compound might be effective in treating inflammatory conditions .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can vary based on the desired yield and available reagents:

  • Starting Materials : Maleimides and N-tosylhydrazones are often used as starting materials.
  • Palladium-Catalyzed Reactions : These reactions provide a practical route to synthesize various 3-azabicyclo[3.1.0]hexane derivatives effectively .

Q & A

What are the key synthetic strategies for preparing tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

Answer:
The synthesis of bicyclic azabicyclo compounds typically involves cyclopropane ring formation, stereochemical control, and functional group protection. Key steps include:

  • Cyclization : Use of Diels-Alder reactions or photochemical methods to form the bicyclic core. For example, cyclopropane rings can be constructed via [2+1] cycloaddition using carbene precursors .
  • Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Pd/C in hydrogenation) ensure enantiomeric purity. In related compounds, hydrogenation over Pd/C achieved stereoselective reduction of dibenzylamine intermediates .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines. Acidic conditions (e.g., HCl in EtOAc) remove the Boc group post-cyclization .

Methodological Note : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. For instance, low temperatures (-10°C) in Et2O improved yields in isothiocyanate formation .

How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

Answer:

  • <sup>1</sup>H-NMR : Look for diagnostic signals:
    • Boc group : Singlet at δ ~1.4 ppm (9H, tert-butyl).
    • Hydroxyethyl moiety : A triplet (δ ~3.6 ppm, -CH2OH) and a broad peak (δ ~1.5 ppm, -OH).
    • Bicyclic protons : Complex splitting patterns due to rigid geometry (e.g., δ 3.0–4.0 ppm for bridgehead protons) .
  • <sup>13</sup>C-NMR : Confirm carbonyl groups (Boc: δ ~155 ppm; ester: δ ~170 ppm) .
  • IR : Stretching vibrations for ester (C=O at ~1720 cm<sup>-1</sup>) and hydroxyl (-OH at ~3400 cm<sup>-1</sup>) .

Data Contradictions : Discrepancies in chemical shifts may arise from solvent effects or impurities. Compare with published spectra of structurally similar compounds (e.g., reports δ 51°C for a crystalline intermediate) .

What strategies improve stereoselectivity in the synthesis of azabicyclo[3.1.0]hexane derivatives?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation catalysts) for asymmetric induction. achieved 82% yield in isothiocyanate synthesis using DCC and CS2 under controlled conditions .
  • Substrate Preorganization : Rigid intermediates (e.g., bicyclic lactams) enforce stereochemical outcomes. For example, utilized N-methylmorpholine-N-oxide to stabilize transition states during dihydroxylation .
  • Dynamic Kinetic Resolution : Combine reversible reactions with selective crystallization. achieved >90% enantiomeric excess via selective hydrogenolysis of dibenzylamine intermediates .

Advanced Note : Computational modeling (DFT) can predict transition-state geometries to guide catalyst design .

How can conflicting data in reaction yields be systematically analyzed?

Answer:

  • Variable Reaction Conditions : Compare yields under different solvents, temperatures, or catalysts. For example, hydroxylation in gave 9% yield in CH2Cl2 vs. 93% in acetone/H2O .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., over-oxidation or ring-opening byproducts).
  • Mechanistic Studies : Isotopic labeling (e.g., <sup>18</sup>O) or kinetic isotope effects can elucidate rate-limiting steps.

Case Study : Low yield in (9%) may stem from competing epoxide ring-opening; switching to aqueous acetone suppressed this pathway .

What are the methodological considerations for evaluating biological activity of this compound?

Answer:

  • Target Identification : Screen against enzymes with bicyclic binding pockets (e.g., proteases or kinases). highlights structurally similar compounds as enzyme inhibitors .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 using fluorogenic substrates (e.g., trypsin-like proteases).
    • Cellular Uptake : Radiolabel the compound (e.g., <sup>3</sup>H) to quantify permeability .
  • In Vivo Studies : Formulate as a DMSO solution (≤5% v/v) for animal dosing. recommends freeze-thaw stability testing for long-term storage .

Advanced Note : Molecular docking (AutoDock Vina) can predict binding modes to prioritize targets .

How can green chemistry principles be applied to optimize the synthesis?

Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Pd/C) for hydrogenation, as in .
  • Waste Reduction : Employ flow chemistry to minimize solvent use and improve scalability .

Case Study : emphasizes cost-effective, energy-efficient routes by eliminating toxic reagents (e.g., phosgene alternatives for carbamate formation) .

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